molecular formula C7H6F3NO B6223871 5-(2,2,2-trifluoroethyl)pyridin-3-ol CAS No. 2763776-95-8

5-(2,2,2-trifluoroethyl)pyridin-3-ol

Cat. No.: B6223871
CAS No.: 2763776-95-8
M. Wt: 177.1
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Description

5-(2,2,2-Trifluoroethyl)pyridin-3-ol (Molecular Formula: C7H6F3NO, Monoisotopic Mass: 177.04015 Da) is a pyridine-based organofluorine compound of significant interest in medicinal chemistry and drug discovery . The compound features a hydroxyl group at the 3-position of the pyridine ring and a 2,2,2-trifluoroethyl substituent at the 5-position. The strong electron-withdrawing nature of the trifluoroethyl group enhances the molecule's metabolic stability and influences its lipophilicity and overall pharmacokinetic profile, making it a valuable scaffold for developing bioactive molecules . This compound serves as a key synthetic intermediate in pharmaceutical research. Its primary research value has been demonstrated in the development of novel positron emission tomography (PET) radiotracers. Specifically, it has been utilized in the synthesis of fluorine-18 labelled ligands intended for imaging pathological aggregates of the mutant huntingtin protein (mHTT), a hallmark of Huntington's disease . In this context, the trifluoroethyl motif is strategically incorporated to improve metabolic stability compared to fluoroethyl analogs, thereby enhancing the performance of the resulting imaging agent . Researchers can leverage this compound to develop other fluorine-containing probes for targeting protein aggregates in neurodegenerative conditions. Please note: This product is intended for research applications and is strictly labeled 'For Research Use Only (RUO)'. It is not designed or approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2763776-95-8

Molecular Formula

C7H6F3NO

Molecular Weight

177.1

Purity

95

Origin of Product

United States

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity and stability, while the hydroxyl group facilitates interactions with biological molecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substitution Patterns

Key structural analogs include pyridine derivatives with halogen, trifluoromethyl, or alkoxy substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Features
5-(2,2,2-Trifluoroethyl)pyridin-3-ol -OH (C3), -CH₂CF₃ (C5) Not explicitly provided Combines hydroxyl acidity with trifluoroethyl’s lipophilicity.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol -I (C3), -CF₃ (C5), -OH (C2) 288.99 Iodo substituent enhances cross-coupling potential; hydroxyl at C2 increases acidity.
5-Bromo-3-(trifluoromethyl)pyridin-2-ol -Br (C5), -CF₃ (C3), -OH (C2) Similar to Bromine offers nucleophilic substitution sites; trifluoromethyl enhances stability.
5-Methoxy-2-(trifluoromethyl)pyridine -OCH₃ (C5), -CF₃ (C2) 177.12 Methoxy group improves solubility; trifluoromethyl at C2 alters electronic density.

Physicochemical and Reactivity Differences

  • Hydroxyl Position : The hydroxyl group at C3 in the target compound (vs. C2 in ) may reduce acidity (pKa) due to decreased resonance stabilization compared to ortho-substituted analogs.
  • Trifluoroethyl vs.
  • Halogen Substituents : Bromine or iodine in analogs enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the trifluoroethyl group in the target compound may limit such reactivity but enhance metabolic stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2,2,2-trifluoroethyl)pyridin-3-ol, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves functionalizing pyridine derivatives via nucleophilic substitution or coupling reactions. For example, trifluoroethyl groups can be introduced using reagents like 2,2,2-trifluoroethyl iodide under palladium-catalyzed cross-coupling conditions. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and protecting group strategies for the hydroxyl moiety to prevent side reactions . Purification often requires column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from trifluoroethylated byproducts.

Q. How can structural confirmation of 5-(2,2,2-trifluoroethyl)pyridin-3-ol be achieved using spectroscopic techniques?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the trifluoroethyl group’s CF₃ resonance splits into a quartet in ¹⁹F NMR (~δ -65 to -70 ppm). Aromatic protons on the pyridine ring show distinct coupling patterns (e.g., J = 8–10 Hz for ortho coupling) .
  • X-ray crystallography : Resolves stereoelectronic effects of the trifluoroethyl group and hydrogen-bonding interactions involving the hydroxyl group .
  • HRMS : Validates molecular weight (expected [M+H]⁺ for C₈H₇F₃NO: 214.0483).

Q. What preliminary biological assays are suitable for evaluating 5-(2,2,2-trifluoroethyl)pyridin-3-ol’s bioactivity?

  • Answer : Initial screens include:

  • Enzyme inhibition assays : Test against kinases or phosphatases due to pyridine derivatives’ affinity for ATP-binding pockets. Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to monitor activity .
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate electronic properties and regioselectivity in subsequent reactions?

  • Answer : The strong electron-withdrawing effect of CF₃ alters the pyridine ring’s electron density, directing electrophilic substitution to the para position relative to the hydroxyl group. Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analogs), enhancing reactivity toward nucleophiles. This effect is critical for designing Suzuki-Miyaura couplings or SNAr reactions .

Q. What strategies mitigate competing side reactions during trifluoroethyl functionalization?

  • Answer : Common challenges include:

  • Protecting group selection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during trifluoroethylation, preventing undesired O-alkylation .
  • Catalyst optimization : Employ Pd(OAc)₂/XPhos systems to suppress β-hydride elimination in cross-couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 pathways, reducing elimination byproducts .

Q. How can contradictory data on biological activity be resolved?

  • Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Assay conditions : Validate pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and buffer composition (PBS vs. HEPES) .
  • Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to assess rapid degradation masking true activity .
  • Off-target effects : Use CRISPR-Cas9 knockouts or isoform-specific inhibitors to confirm target engagement .

Q. What advanced spectroscopic methods elucidate intermolecular interactions in solid-state structures?

  • Answer :

  • Solid-state NMR : Probes hydrogen-bonding networks between hydroxyl groups and adjacent molecules (¹H-¹⁵N CP/MAS) .
  • Single-crystal XRD : Quantifies bond angles and torsional strain induced by the trifluoroethyl group’s steric bulk .
  • Raman spectroscopy : Identifies vibrational modes (e.g., C-F stretching at 1150 cm⁻¹) sensitive to crystal packing .

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